molecular formula C10H11ClO3 B6357868 Methyl 2-chloro-4-ethoxybenzoate CAS No. 1368274-55-8

Methyl 2-chloro-4-ethoxybenzoate

Cat. No. B6357868
CAS RN: 1368274-55-8
M. Wt: 214.64 g/mol
InChI Key: QECWYTIASPLJHT-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-ethoxybenzoate” is a chemical compound with the molecular formula C10H11ClO3 . It has a molecular weight of 214.65 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate core with a chlorine atom at the 2nd position and an ethoxy group at the 4th position . The InChI code for this compound is 1S/C10H11ClO3/c1-3-14-7-4-5-8 (9 (11)6-7)10 (12)13-2/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 214.65 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Methyl 2-chloro-4-ethoxybenzoate is commonly used as a reagent in various scientific research applications. It is used as a starting material in the synthesis of other organic compounds, such as esters and amines. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes and polyethylene. In addition, it is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antihistamines.

Mechanism of Action

Methyl 2-chloro-4-ethoxybenzoate is a weak acid, and its mechanism of action is primarily through acid-base interactions. This compound can react with bases, such as sodium hydroxide or potassium carbonate, to form salts. These salts can then be used as catalysts or reagents in various laboratory experiments.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and other microorganisms. It can also inhibit the activity of enzymes and other proteins, as well as affect the metabolism of cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Methyl 2-chloro-4-ethoxybenzoate is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively inexpensive and easy to obtain. It is also relatively stable and has a low toxicity. However, it is not as soluble in water as some other organic compounds, making it difficult to use in aqueous solutions.

Future Directions

Methyl 2-chloro-4-ethoxybenzoate has potential applications in a variety of fields. It may be useful as a starting material for the synthesis of drugs, polymers, and other organic compounds. It may also be useful in the development of new catalysts and reagents for use in laboratory experiments. Additionally, further research into its biochemical and physiological effects may lead to new therapeutic applications.

Synthesis Methods

Methyl 2-chloro-4-ethoxybenzoate can be synthesized by a variety of methods. One of the most common methods is the reaction of methyl 2-chloro-4-ethoxybenzoic acid with sodium hydroxide. This reaction produces a sodium salt of this compound. This salt can then be isolated and purified by recrystallization. Other methods of synthesis include the reaction of methyl 2-chloro-4-ethoxybenzoic acid with a base such as potassium carbonate or sodium bicarbonate.

Safety and Hazards

“Methyl 2-chloro-4-ethoxybenzoate” is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-chloro-4-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECWYTIASPLJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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